molecular formula C17H15N3O4S B2643205 N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396881-76-7

N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2643205
CAS No.: 1396881-76-7
M. Wt: 357.38
InChI Key: KXMMGBBBHJVBFF-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide: is a synthetic organic compound that features a complex structure incorporating a methoxybenzyl group, a thiophene ring, and an oxazole ring

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is typically added via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an amine group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene and oxazole rings might engage in π-π interactions or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(furan-3-carboxamido)oxazole-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-methoxybenzyl)-2-(pyridine-3-carboxamido)oxazole-4-carboxamide: Contains a pyridine ring instead of a thiophene ring.

    N-(2-methoxybenzyl)-2-(benzene-3-carboxamido)oxazole-4-carboxamide: Features a benzene ring in place of the thiophene ring.

Uniqueness

N-(2-methoxybenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities or material properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-14-5-3-2-4-11(14)8-18-16(22)13-9-24-17(19-13)20-15(21)12-6-7-25-10-12/h2-7,9-10H,8H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMMGBBBHJVBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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